molecular formula C15H19NO3 B6241237 tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate CAS No. 179899-24-2

tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Cat. No.: B6241237
CAS No.: 179899-24-2
M. Wt: 261.3
InChI Key:
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Description

Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate: is a chemical compound belonging to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as aniline derivatives and ketones.

  • Reaction Steps: The synthesis involves multiple steps, including the formation of an enamine intermediate, followed by cyclization and subsequent functional group modifications.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the quinoline core or its substituents.

  • Substitution: Substitution reactions at different positions of the quinoline ring can lead to a variety of derivatives.

  • Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

  • Coupling Reactions: Palladium catalysts and other transition metal catalysts are frequently employed.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, hydroxylated quinolines.

  • Reduction Products: Reduced quinoline derivatives, such as tetrahydroquinolines.

  • Substitution Products: Substituted quinolines with various functional groups.

  • Coupling Products: Larger, more complex molecules with potential biological or industrial applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: Quinoline derivatives are known for their antimicrobial, antifungal, and anticancer properties, making them valuable in biological research. Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: Quinolines are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved are often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

  • Quinoline: The parent compound of the quinoline family.

  • Isoquinoline: A structural isomer of quinoline.

  • Chloroquine: A well-known antimalarial drug derived from quinoline.

  • Quinine: An alkaloid used to treat malaria.

Uniqueness: Tert-butyl 3-methyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the methyl group at the 3-position, which can influence its reactivity and biological activity compared to other quinoline derivatives.

This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

CAS No.

179899-24-2

Molecular Formula

C15H19NO3

Molecular Weight

261.3

Purity

95

Origin of Product

United States

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